4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine
Description
The compound 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is a heterocyclic molecule featuring a thiomorpholine core linked to a pyridine ring substituted with a 1,2,4-oxadiazole moiety. The oxadiazole group is further functionalized with a 4-(2-fluorophenyl)piperazine unit. This structure combines pharmacologically relevant motifs:
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6OS/c23-18-3-1-2-4-19(18)28-9-7-27(8-10-28)16-21-25-22(26-30-21)17-5-6-20(24-15-17)29-11-13-31-14-12-29/h1-6,15H,7-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXREIAJLGQHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CN=C(C=C3)N4CCSCC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the 1,2,4-oxadiazole ring. This step often involves the use of nitriles and hydrazides under acidic or basic conditions.
Pyridine Derivative Formation: The oxadiazole intermediate is further reacted with pyridine derivatives to form the pyridin-2-yl group.
Thiomorpholine Ring Formation: Finally, the thiomorpholine ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of oxadiazole compounds exhibit promising antitumor properties. For instance, studies have shown that certain oxadiazole derivatives can selectively inhibit carbonic anhydrases (CAs), which are often overexpressed in cancer cells. Compounds similar to the one have demonstrated potent inhibition against cancer-related isoforms such as hCA IX and hCA XII at nanomolar concentrations . This suggests potential applications in targeted cancer therapies.
Nucleoside Transport Inhibition
The compound has been investigated for its ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside uptake in cells. Inhibitors of ENTs have therapeutic potential in cancer and cardiovascular diseases by modulating adenosine levels . The specific interactions of the compound with ENT1 and ENT2 could lead to the development of selective inhibitors that may enhance therapeutic efficacy while minimizing side effects.
Antimicrobial Properties
Compounds containing the oxadiazole ring have been recognized for their antimicrobial activities. The structure of the compound suggests that it may possess similar properties, potentially acting against various bacterial strains . This opens avenues for further exploration in antibiotic development.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Piperazine Derivative Synthesis : The introduction of the piperazine moiety often involves nucleophilic substitution reactions where piperazine reacts with suitable electrophiles.
- Thiomorpholine Incorporation : The thiomorpholine ring can be synthesized through cyclization reactions involving amines and thioketones.
These synthetic pathways are crucial for optimizing yields and purity for biological testing.
Case Study 1: Anticancer Activity
In a study published by MDPI, several oxadiazole derivatives were tested against human carbonic anhydrases. The results showed that compounds structurally related to the target compound inhibited hCA IX selectively, indicating their potential as anticancer agents .
Case Study 2: Nucleoside Transporter Inhibition
Research published in Frontiers demonstrated that analogues of the compound effectively inhibited ENT1 and ENT2 transporters, showcasing their selectivity and potential applications in nucleoside-based therapies .
Mechanism of Action
The mechanism of action of 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparative analysis with structurally related compounds reveals key differences in substitution patterns and biological activity:
Pharmacological Profile
- Antimicrobial Activity : Thiomorpholine derivatives generally lack efficacy against Gram-negative bacteria but show moderate activity against Gram-positive strains. The target compound’s oxadiazole and piperazine moieties may enhance DNA gyrase inhibition, a mechanism observed in related morpholine derivatives .
- CNS Potential: The 4-(2-fluorophenyl)piperazine group aligns with ligands for dopamine D2 and serotonin 5-HT1A receptors, similar to MK42 (RTC5), which exhibits nanomolar affinity for 5-HT1A .
Physicochemical Properties
- Metabolic Stability : The 1,2,4-oxadiazole ring enhances resistance to hydrolysis compared to ester-containing analogues .
Research Findings and Implications
Antimicrobial Lead : The compound’s oxadiazole and piperazine groups position it as a candidate for Gram-positive targeting, though structural optimization may be needed for Gram-negative coverage .
Synthetic Challenges : While thiomorpholine derivatives are synthetically accessible, the pyridine-oxadiazole linkage in the target compound may require specialized coupling reagents (e.g., TBTU/HOBt) to ensure high yields .
Biological Activity
The compound 4-[5-(5-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes:
- A thiomorpholine ring
- A pyridine moiety
- An oxadiazole group
- A piperazine derivative with a fluorophenyl substituent
The synthesis of this compound typically involves multi-step reactions, where key intermediates are formed through condensation reactions and cyclization processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, derivatives containing the oxadiazole ring have shown promising results against various bacterial strains. In a comparative study, several oxadiazole derivatives demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Numerous studies have explored the anticancer potential of oxadiazole-based compounds. For instance, compounds with similar structural features have been tested against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values lower than 20 µM, suggesting a strong potential for further development . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Compounds containing the piperazine moiety have been linked to neuroprotective effects. A study highlighted that derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The IC50 values for these inhibitors ranged from 12.8 µM to 99.2 µM, indicating moderate potency .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole group enhances binding affinity to target enzymes, affecting their catalytic activity.
- Apoptosis Induction : Studies suggest that the compound can activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins like p53.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which could contribute to their neuroprotective effects .
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, an oxadiazole derivative was tested on MCF-7 cells, revealing an IC50 value of 15.63 µM. Flow cytometry analysis indicated that this compound significantly increased caspase-3 activity, confirming its role in apoptosis .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Oxadiazole Derivative | 15.63 | Apoptosis Induction |
| Doxorubicin | 10.38 | Apoptosis Induction |
Case Study 2: Neuroprotective Effects
A series of piperazine derivatives were evaluated for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 12.8 µM against AChE, suggesting potential therapeutic applications in treating neurodegenerative disorders .
| Compound Type | AChE IC50 (µM) |
|---|---|
| Piperazine Derivative | 12.8 |
| Control Compound | 30.0 |
Q & A
Q. Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) .
- Adjust pH to 8–9 during substitution steps to minimize side reactions .
Advanced: How can researchers resolve contradictions between computational binding affinity predictions and experimental IC₅₀ values?
Methodological Answer:
Discrepancies may arise from:
- Solvent Effects : Computational models often neglect solvation. Validate using molecular dynamics (MD) simulations with explicit solvent (e.g., TIP3P water) .
- Target Flexibility : Perform ensemble docking against multiple protein conformations (e.g., from NMR or cryo-EM data) .
- Experimental Validation : Conduct surface plasmon resonance (SPR) to measure kinetic binding constants and compare with docking scores .
Q. Example Workflow :
Run MD simulations to assess ligand-protein stability.
Use SPR to confirm binding kinetics.
Reconcile data by adjusting computational parameters (e.g., protonation states) .
Basic: Which analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
| Technique | Purpose | Conditions |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent connectivity and regiochemistry | DMSO-d₆ or CDCl₃; compare shifts with analogs |
| HPLC-MS | Assess purity (>95%) and detect trace impurities | C18 column; acetonitrile/water gradient |
| FT-IR | Verify functional groups (e.g., C=N in oxadiazole) | KBr pellet; 400–4000 cm⁻¹ range |
Note : For tautomerism (e.g., oxadiazole-thione forms), use 2D NMR (NOESY) .
Advanced: What strategies improve pharmacokinetic properties without altering the core pharmacophore?
Methodological Answer:
| Strategy | Example Modification | Impact |
|---|---|---|
| Prodrug Design | Esterify polar groups (e.g., hydroxyl → acetate) | Enhanced oral bioavailability |
| Lipophilicity Adjustment | Introduce fluorine at para positions of phenyl rings | Increased blood-brain barrier permeability |
| Metabolic Stabilization | Replace labile methyl groups with trifluoromethyl | Reduced CYP450-mediated oxidation |
Validation : Use in vitro metabolic assays (e.g., liver microsomes) and logP measurements .
Basic: What are common synthetic impurities, and how are they mitigated?
Methodological Answer:
| Impurity | Source | Mitigation |
|---|---|---|
| Unsubstituted Oxadiazole | Incomplete piperazine coupling | Extend reaction time to 24 hours |
| Pd Catalyst Residues | Suzuki coupling step | Purify via silica gel chromatography |
| Dimerization Byproducts | Radical intermediates during cyclization | Use argon atmosphere and radical inhibitors |
Detection : LC-MS with electrospray ionization (ESI) .
Advanced: How does the thiomorpholine moiety influence conformational flexibility compared to morpholine analogs?
Methodological Answer:
- Computational Analysis : Perform comparative MD simulations (e.g., 100 ns trajectories) to analyze:
- Ring Puckering : Thiomorpholine’s sulfur atom increases ring flexibility vs. morpholine’s oxygen .
- Hydrogen Bonding : Reduced H-bond acceptor capacity due to sulfur’s lower electronegativity .
- Experimental Validation :
- Synthesize morpholine analog and compare solubility (via shake-flask method) and logD .
- Assess target binding (e.g., Ki values) to quantify flexibility-impacted interactions .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC .
Thermal Stability : Heat to 60°C in solid and solution states. Use differential scanning calorimetry (DSC) for solid-state analysis .
Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products with LC-MS .
Key Finding : Thiomorpholine derivatives show improved thermal stability over morpholines due to sulfur’s lower reactivity .
Advanced: What computational tools predict off-target interactions for this compound?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., GPCRs, kinases) .
- Molecular Docking : AutoDock Vina or Glide against high-risk targets (e.g., hERG channel for cardiotoxicity) .
- Validation :
- Perform radioligand binding assays for top predicted off-targets.
- Compare with negative controls (e.g., piperazine-free analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
